Cas no 131511-45-0 (a-L-Galactopyranoside, methyl6-deoxy-2-O-(6-deoxy-a-L-galactopyranosyl)-, 4-(hydrogen sulfate), monosodium salt (9CI))

a-L-Galactopyranoside, methyl6-deoxy-2-O-(6-deoxy-a-L-galactopyranosyl)-, 4-(hydrogen sulfate), monosodium salt (9CI) structure
131511-45-0 structure
Productnaam:a-L-Galactopyranoside, methyl6-deoxy-2-O-(6-deoxy-a-L-galactopyranosyl)-, 4-(hydrogen sulfate), monosodium salt (9CI)
CAS-nummer:131511-45-0
MF:C13H23NaO12S
MW:426.369295358658
CID:220823
PubChem ID:23697128

a-L-Galactopyranoside, methyl6-deoxy-2-O-(6-deoxy-a-L-galactopyranosyl)-, 4-(hydrogen sulfate), monosodium salt (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • a-L-Galactopyranoside, methyl6-deoxy-2-O-(6-deoxy-a-L-galactopyranosyl)-, 4-(hydrogen sulfate), monosodium salt (9CI)
    • a-L-Galactopyranoside, methyl6-deoxy-2-O-(6-deoxy-a-L-galactopyranosyl)-, 4-(hydrogen sulfate)...
    • methyl-2-O-fucopyranosylfucopyranoside 4-sulfate
    • sodium,[(2S,3S,4S,5S,6R)-4-hydroxy-6-methoxy-2-methyl-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate
    • alpha-L-Galactopyranoside, methyl 6-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-, 4-(hydrogen sulfate), monosodium salt
    • Methyl-2-O-alpha-L-fluoropyranosyl-alpha-L-fucopyranoside 4-sulfate
    • Mfpfp-4S
    • sodium methyl 6-deoxy-2-O-(6-deoxy-alpha-L-galactopyranosyl)-4-O-sulfonato-alpha-L-galactopyranoside
    • DTXSID90927232
    • Sodium methyl 6-deoxy-2-O-(6-deoxyhexopyranosyl)-4-O-sulfonatohexopyranoside
    • sodium;[(2S,3S,4S,5S,6R)-4-hydroxy-6-methoxy-2-methyl-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate
    • NS00122874
    • 131511-45-0
    • Inchi: InChI=1S/C13H24O12S.Na/c1-4-6(14)7(15)8(16)12(22-4)24-11-9(17)10(25-26(18,19)20)5(2)23-13(11)21-3;/h4-17H,1-3H3,(H,18,19,20);/q;+1/p-1/t4-,5-,6+,7+,8-,9+,10+,11-,12-,13+;/m0./s1
    • InChI-sleutel: QGWHFIMOCSNNNA-LOUHMKPMSA-M
    • LACHT: [Na+].CO[C@@H]1O[C@@H](C)[C@@H](OS([O-])(=O)=O)[C@@H](O)[C@@H]1O[C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O

Berekende eigenschappen

  • Exacte massa: 426.08079
  • Monoisotopische massa: 426.080792
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 570
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 193

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 184.27
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.